2-Isopropylindolizine
Description
Historical Trajectory of Indolizine (B1195054) Synthesis and Functionalization
The journey into the chemistry of indolizine began in 1890, when Italian chemist Angeli first prepared a related compound and proposed the name "pyrindole". jbclinpharm.orgcore.ac.uk However, the first definitive synthesis of the parent indolizine molecule was reported by Scholtz in 1912. jbclinpharm.orgjbclinpharm.org Scholtz's method involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640), which yielded a product he named "picolide." Subsequent hydrolysis of this intermediate afforded the indolizine core. jbclinpharm.orgcore.ac.uk The structural elucidation of "picolide" and the rationalization of its formation were significant challenges of the time. core.ac.ukjbclinpharm.org The structure of indolizine was later confirmed by Diels and Alder through catalytic reduction. jbclinpharm.orgjbclinpharm.org
Over the decades, synthetic methodologies for constructing the indolizine skeleton have evolved significantly. The classical methods are broadly categorized into three main approaches:
Condensation Reactions: The Scholtz reaction is a prime example. jbclinpharm.org Another foundational method is the Chichibabin indolizine synthesis, which involves the reaction of a pyridinium (B92312) salt bearing an active methylene (B1212753) group with an α-halocarbonyl compound, followed by base-induced cyclization. rsc.org
1,3-Dipolar Cycloadditions: This powerful strategy involves the reaction of pyridinium ylides with various dipolarophiles, such as alkynes or alkenes. jbclinpharm.org This approach, notably developed by Huisgen and others, allows for the construction of a wide array of substituted indolizines. jbclinpharm.org
1,5-Dipolar Cycloadditions: These reactions involve intermediates that behave as 1,5-dipoles, undergoing ring closure to form the indolizine system. jbclinpharm.org
The functionalization of the pre-formed indolizine ring has also been a major focus, allowing for the introduction of various substituents to modulate the molecule's properties. researchgate.net Early work focused on electrophilic substitution, which preferentially occurs at the C-1 and C-3 positions of the electron-rich five-membered ring. bohrium.com More recent advancements have centered on transition metal-catalyzed cross-coupling and C-H bond functionalization, which provide highly efficient and selective routes to novel indolizine derivatives. researchgate.netbohrium.comrsc.org
| Method Category | Key Reaction | Brief Description |
| Condensation | Scholtz Reaction | High-temperature reaction of 2-methylpyridine derivatives with acetic anhydride. jbclinpharm.org |
| Chichibabin Synthesis | Cyclization of pyridinium salts with α-halocarbonyl compounds. rsc.org | |
| Cycloaddition | 1,3-Dipolar Cycloaddition | Reaction of pyridinium ylides with dipolarophiles (e.g., alkynes). jbclinpharm.org |
| 1,5-Dipolar Cycloaddition | Intramolecular cyclization of 1,5-dipolar intermediates. jbclinpharm.org | |
| Functionalization | C-H Functionalization | Direct formation of C-C, C-P, and C-S bonds on the indolizine core, often using metal catalysis. researchgate.netbohrium.com |
Contemporary Relevance of the Indolizine Scaffold in Chemical Research
The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry and materials science. derpharmachemica.comresearchgate.net Its structural and electronic similarity to indole (B1671886), a ubiquitous motif in bioactive molecules, has fueled sustained interest in its derivatives. derpharmachemica.comderpharmachemica.com Indolizine is a 10-π electron aromatic system, which imparts unique electronic and photophysical properties. derpharmachemica.comresearchgate.net
In contemporary research, the indolizine framework is a key building block for:
Pharmaceuticals: Indolizine derivatives have shown a wide spectrum of biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. researchgate.netderpharmachemica.comepo.org They are also investigated as calcium antagonists and inhibitors of various enzymes. rospatent.gov.ru
Functional Materials: The conjugated planar structure of many indolizine derivatives leads to strong fluorescence. derpharmachemica.comderpharmachemica.com This property is exploited in the development of organic fluorophores for bioimaging, fluorescent probes, and sensitizers for photodynamic therapy. acs.org The tunable electronic properties of the scaffold are also of interest in the design of organic semiconductors for applications like organic field-effect transistors (OFETs). acs.org
Agrochemicals: The C-H functionalized indolizine framework has shown potential applications in the development of new agricultural chemicals. researchgate.netbohrium.com
Modern synthetic efforts are largely directed towards developing sustainable and efficient methods for creating diverse indolizine libraries. bohrium.com This includes the use of visible light photoredox catalysis, electro-organic synthesis, and multicomponent reactions to access functionalized indolizines under mild conditions. rsc.orgresearchgate.net The direct C-H functionalization of the indolizine core is a particularly active area, as it allows for late-stage modification of complex molecules, which is a highly desirable strategy in drug discovery. bohrium.comresearchgate.net
Paradigmatic Significance of 2-Isopropylindolizine within Indolizine Derivatives
Within the vast family of indolizine derivatives, this compound serves as a significant example for both synthetic and medicinal chemistry studies. The introduction of an isopropyl group at the 2-position of the indolizine ring provides a simple yet informative modification that influences the molecule's steric and electronic properties.
The isopropyl group is a small, branched alkyl substituent. In organic chemistry, it is often used to study the effects of moderate steric bulk on reaction mechanisms and molecular interactions. mnstate.edubyjus.com In the context of this compound, this substituent can influence the molecule's conformation, solubility, and binding affinity to biological targets.
The synthesis of this compound itself provides a case study in modern synthetic methods. For example, it can be prepared via the thermal cyclization of isopropyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate. core.ac.uk This route highlights the utility of the Baylis-Hillman reaction in preparing precursors for heterocyclic synthesis. core.ac.uk
The paradigmatic significance of this compound is underscored by its incorporation into more complex and functionally significant molecules. Research has shown its use as a core structure in compounds with specific biological activities:
Calcium Antagonists: The compound known as SR 33557, a calcium antagonist, features a this compound core. iaea.org Its full chemical name is 1-[4-[3-(N-methyl)N-[3,4-dimethoxy β-phenethyl] amino] [3-¹⁴C]propyloxy] benzenesulfonyl]-2-isopropyl indolizine. iaea.org This demonstrates how the this compound fragment can be a key component of a pharmacologically active agent.
Antifungal Agents: The this compound moiety has been listed among indolizine derivatives investigated for their potential as antifungal agents. epo.org
Chemical Intermediates: Derivatives such as 1-[(4-hydroxyphenyl)thio]-2-isopropyl-indolizine serve as valuable intermediates for the synthesis of more elaborate structures, including potential pharmaceuticals. rospatent.gov.rugoogle.com
| Compound Name | Significance/Application |
| This compound | A model compound for studying steric/electronic effects; a core scaffold. epo.orgcore.ac.uk |
| SR 33557 | A calcium antagonist incorporating the this compound moiety. iaea.org |
| 1-[(4-hydroxyphenyl)thio]-2-isopropyl-indolizine | A key synthetic intermediate for more complex derivatives. rospatent.gov.rugoogle.com |
| Isopropyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate | A synthetic precursor to this compound. core.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)10-7-11-5-3-4-6-12(11)8-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQNUSLAPPNLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Organic Chemistry of 2 Isopropylindolizine Transformations
Fundamental Reaction Pathways of the Indolizine (B1195054) Core
The indolizine nucleus, a bicyclic aromatic system with a bridgehead nitrogen atom, exhibits a rich and varied reactivity profile. As a π-electron-rich heterocycle, its reactions are largely dictated by the distribution of electron density within the ring system. chim.it
Nucleophilic Processes
Indolizines are generally resistant to nucleophilic attack due to their electron-rich nature. chim.it However, nucleophilic substitution can occur under specific circumstances, particularly when the indolizine ring is substituted with strong electron-withdrawing groups or in specialized reactions like the Vicarious Nucleophilic Substitution (VNS). The VNS reaction allows for the replacement of a hydrogen atom by a nucleophile in electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org This process involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by elimination. organic-chemistry.org
The general mechanism for nucleophilic substitution reactions can proceed through different pathways, such as the SN1 and SN2 mechanisms. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step, concerted reaction. ucsd.edukhanacademy.org The specific pathway is influenced by factors like the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. khanacademy.orglibretexts.org
Electrophilic Reactions
The high electron density of the indolizine ring makes it highly susceptible to electrophilic attack. chim.it Electrophilic substitution is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglibretexts.org The reaction generally proceeds through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion or σ-complex. slideshare.netrahacollege.co.in
For the indolizine core, electrophilic substitution preferentially occurs at the C1 and C3 positions of the five-membered ring, which have the highest electron density. The regioselectivity can be influenced by the nature of the electrophile and the substituents already present on the indolizine ring. chim.it Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.orgrahacollege.co.in
Table 1: Common Electrophilic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (nitronium ion) |
| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃, AlX₃) | X⁺ (halonium ion) |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ |
| Friedel-Crafts Acylation | Acyl halide (RCOX), Lewis Acid (e.g., AlCl₃) | RCO⁺ (acylium ion) |
| Friedel-Crafts Alkylation | Alkyl halide (RX), Lewis Acid (e.g., AlCl₃) | R⁺ (carbocation) |
This table summarizes common electrophilic substitution reactions applicable to aromatic systems like indolizine. libretexts.orgsavemyexams.com
Radical Reactivity
The involvement of radical intermediates in the chemistry of indolizine derivatives has been an area of growing interest. bohrium.com Radical reactions can be initiated by various methods, including the use of radical initiators like azo compounds. beilstein-journals.org The reactivity of radicals with the indolizine core can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. bohrium.comnih.gov
The mechanism of radical reactions often involves a chain process with initiation, propagation, and termination steps. For instance, the reaction of Ni(II) norcorroles, which share some electronic similarities with indolizines, with alkyl radicals from azo initiators proceeds via selective radical attack. beilstein-journals.org In the context of indolizine chemistry, radical pathways can be involved in C-H functionalization reactions, providing a powerful tool for modifying the indolizine scaffold. bohrium.com
Oxidation Reactions
The oxidation of indolizine derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Oxidation reactions generally involve an increase in the number of bonds from a carbon atom to oxygen or a decrease in the number of bonds to hydrogen. youtube.com
For alcohols, which could be substituents on the 2-isopropylindolizine core, oxidation is a common transformation. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.orgchemguide.co.uklibretexts.org Tertiary alcohols are generally resistant to oxidation. chemguide.co.uk Common oxidizing agents include chromic acid derivatives like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate. libretexts.org The mechanism of alcohol oxidation can be viewed as an elimination reaction where a good leaving group is placed on the oxygen, facilitating the formation of a carbon-oxygen double bond. libretexts.org
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. bdu.ac.innumberanalytics.com These reactions can be promoted by acidic or basic conditions and are often driven by the formation of a more stable intermediate or product. libretexts.org
Several classic rearrangement reactions, such as the Pinacol, Beckmann, and Curtius rearrangements, illustrate the diverse possibilities for intramolecular reorganization. bdu.ac.inlibretexts.org While specific examples involving this compound are not extensively documented in the initial search, the principles of these rearrangements could be applicable to appropriately substituted indolizine derivatives. For instance, a 1,2-rearrangement involves the movement of a substituent between adjacent atoms. bdu.ac.in The 1,2-Wittig rearrangement, which involves the rearrangement of an ether via an alkyllithium compound, proceeds through a radical-based mechanism. wikipedia.org
Elucidation of Reaction Mechanisms in Indolizine Synthesis and Functionalization
Understanding the mechanisms of indolizine synthesis and functionalization is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. scielo.brrushim.ru A variety of synthetic strategies have been developed for constructing the indolizine scaffold, including 1,3-dipolar cycloaddition reactions and C-H functionalization. researchgate.netacs.org
Mechanistic studies often employ a combination of experimental techniques and computational methods. scielo.br For example, the mechanism of the rhodium(II)-catalyzed C3 functionalization of indolizines has been proposed to proceed through the insertion of an aza-vinyl carbene. researchgate.net Similarly, the synthesis of functionalized indolizines via the [3+2] cycloaddition of pyridinium ylides and ketenimines involves a sequence of intermolecular cycloaddition, tautomerization, and aromatization. acs.org
The functionalization of the indolizine core, particularly through C-H activation, has become a significant area of research. bohrium.com These reactions offer an efficient and atom-economical way to introduce new functional groups onto the indolizine ring. The mechanisms of these transformations can be complex, involving various catalytic cycles and intermediates.
Mechanistic Investigations of Cascade Reactions (e.g., Michael/SN2/Aromatization)
Cascade reactions offer an efficient route to complex molecules from simple starting materials in a single synthetic operation. A notable example is the synthesis of functionalized indolizines through a domino Michael/SN2/aromatization sequence. acs.org This process typically involves the reaction of a 2-alkylazaarene derivative, such as methyl 2-(pyridin-2-yl)acetate, with a bromonitroolefin. acs.org
The proposed mechanism for this transformation commences with a Michael addition of the pyridinium salt to the bromonitroolefin, forming an initial intermediate. acs.org This is followed by tautomerization and a subsequent intramolecular nucleophilic substitution (SN2) to forge the five-membered ring of the indolizine core. acs.org The final step is an aromatization, often involving the elimination of a leaving group, to yield the stable indolizine product. acs.org
| Reaction Type | Key Mechanistic Steps | Reactants | Significance |
| Michael/SN2/Aromatization | Michael addition, Tautomerization, Intramolecular SN2, Aromatization | 2-Alkylazaarene derivatives, Bromonitroolefins | Efficient one-pot synthesis of functionalized indolizines. |
| Dimerization-Hydration | Single-electron transfer, Dimerization, Hydration | Naphtharazin derivatives | Generation of multiple chiral centers in a single cascade. societechimiquedefrance.fr |
| Claisen/Diels-Alder/Claisen | Claisen rearrangement, Diels-Alder cycloaddition | Substituted phenols and aldehydes | Biomimetic synthesis of complex natural products. societechimiquedefrance.fr |
Radical Reaction Pathway Analysis
Radical reactions provide an alternative and powerful approach to the synthesis and functionalization of indolizines, often proceeding under mild and metal-free conditions. rsc.orgresearchgate.net A prominent example involves the use of B₂pin₂ to mediate a cascade cyclization/aromatization of enaminones with pyridines. rsc.orgorganic-chemistry.org
Computational analysis using density functional theory (DFT) has been crucial in elucidating the mechanisms of these radical reactions. researchgate.netrsc.org These studies have revealed that a pyridine-boryl radical can initiate the cascade process. rsc.org The proposed pathway often involves a radical-radical cross-coupling, which has been shown to be energetically more favorable than a conventional Minisci-type radical addition. rsc.org The reaction sequence can include steps like 1,4-O[B] migration, formation of zwitterionic intermediates, cyclization, and final aromatization to generate the indolizine scaffold. rsc.org
The general steps in these radical reactions typically include:
Radical Generation: Formation of initial radical species, for instance, through the interaction of pyridine (B92270) with B₂pin₂. preprints.org
Radical Addition or Abstraction: The generated radical adds to an unsaturated bond or abstracts an atom. preprints.org
Chain Propagation: The reaction often proceeds through a chain mechanism, involving a series of radical transformations. preprints.org
Alkoxy radicals are key intermediates in many oxidative processes and can undergo several reaction pathways, including α-hydrogen abstraction, unimolecular isomerization (e.g., 1,5-hydrogen shift), or unimolecular dissociation (β-scission). caltech.edu The specific pathway taken determines the final products. caltech.edu
Cyclization Reaction Mechanisms
Cyclization reactions are fundamental to the synthesis of the indolizine ring system. A common and widely used method is the [3+2] annulation of pyridinium ylides with various dipolarophiles like alkynes or alkenes. rsc.org This reaction typically proceeds in a stepwise manner involving a Michael-type addition of the ylide to the dipolarophile, followed by the formation of the five-membered ring. rsc.org
Another significant cyclization strategy is the Nazarov cyclization, which involves the 4π conrotatory electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. wikipedia.org While not directly forming an indolizine, the principles of electrocyclization are relevant to understanding ring-closing reactions in heterocyclic synthesis.
The mechanism of cyclization can be influenced by the reaction conditions and the nature of the starting materials. For instance, in the synthesis of 1,2,3-trisubstituted indolizines, an unstable tetrahydro-adduct intermediate is often formed, which can then decompose or be oxidized to the final aromatic product. usp.br The use of an oxidizing agent or the presence of a good leaving group on the dipolarophile is often necessary to facilitate the aromatization of the initially formed cycloadduct. usp.br
| Cyclization Type | Key Intermediate | Mechanism | Typical Reactants |
| [3+2] Annulation | Pyridinium ylide | Stepwise Michael addition and ring closure | Pyridinium salts and activated alkenes/alkynes rsc.org |
| Nazarov Cyclization | Pentadienyl cation | 4π conrotatory electrocyclization | Divinyl ketones wikipedia.org |
| Intramolecular Cycloaromatization | Tetrahydro-adduct | Cyclization followed by oxidation/elimination | 2-Alkylpyridines and activated methylenes usp.brrsc.org |
Proton Transfer Processes in Indolizine Reactivity
Proton transfer is a ubiquitous and crucial step in many organic reactions, including those involving indolizines. masterorganicchemistry.com It can occur either inter- or intramolecularly and often plays a key role in catalysis and in the formation of reactive intermediates. masterorganicchemistry.com
In the context of indolizine chemistry, proton transfer can facilitate isomerization, tautomerization, and elimination steps. rsc.org For example, in the palladium-catalyzed synthesis of indolizines from picoline derivatives and propargyl carbonates, a proton transfer step is essential for the isomerization of an intermediate that leads to the final product. rsc.org Similarly, in the formation of indolizines from 2-ketopyridines and enones under acidic conditions, the initial step is the protonation of the enone, which activates it for subsequent nucleophilic attack by the pyridine nitrogen. rsc.org
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process observed in certain indolizine derivatives, particularly those bearing a 2-hydroxyphenyl substituent. researchgate.netresearchgate.net This process involves the transfer of a proton in the excited state, leading to a tautomeric form with distinct fluorescence properties. Theoretical studies have shown that the energy barrier for ESIPT can be influenced by substituents and the surrounding solvent environment. researchgate.net
Catalytic Mechanisms in Indolizine Chemistry
Role of Transition Metals in Mechanistic Pathways
Transition metals play a pivotal role in a wide array of reactions for the synthesis and functionalization of indolizines. researchgate.net Catalysts based on palladium, rhodium, copper, and gold have been extensively used. rsc.orgrsc.orgrsc.org
Palladium-catalyzed reactions are particularly common for C-H functionalization and cross-coupling reactions. researchgate.net For instance, the C-3 arylation of indolizines can proceed via an electrophilic substitution pathway catalyzed by palladium. researchgate.net In other cases, the mechanism involves oxidative addition of the catalyst to a substrate, followed by insertion and reductive elimination to complete the catalytic cycle. rsc.org
Rhodium catalysts are effective in mediating cycloadditions and annulations. rsc.org For example, the rhodium-catalyzed transannulation of pyridotriazoles with alkynes to form indolizines is proposed to proceed through a rhodium-carbene intermediate. xmu.edu.cn
Copper catalysts are often employed in cycloaddition reactions. rsc.org The copper(II)-catalyzed reaction of pyridinium ylides with nitroalkenes involves a Michael-type addition followed by copper-mediated oxidation of the intermediate. rsc.orgrsc.org
| Transition Metal | Typical Reaction | Key Mechanistic Feature | Example |
| Palladium (Pd) | C-H Arylation, Cross-Coupling | Electrophilic substitution, Oxidative addition/Reductive elimination | C-3 arylation of indolizines researchgate.net |
| Rhodium (Rh) | Cycloaddition, Annulation | Formation of metal-carbene intermediates | Transannulation of pyridotriazoles with alkynes xmu.edu.cn |
| Copper (Cu) | Cycloaddition | Michael addition followed by oxidation | Reaction of pyridinium ylides with nitroalkenes rsc.orgrsc.org |
| Gold (Au) | Cycloisomerization | Alkyne-vinylidene isomerization | Synthesis of C-2 functionalized indolizines rsc.org |
Metal-Free Catalysis and Organocatalytic Mechanisms
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for indolizine synthesis, driven by the desire for more sustainable and environmentally friendly chemical processes. rsc.orgresearchgate.net
Metal-free radical reactions , as discussed in section 3.2.2, represent a significant class of such transformations. rsc.org These reactions can be initiated by radical initiators or by reagents like B₂pin₂. rsc.orgorganic-chemistry.org
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of indolizine chemistry, organocatalysts can be employed in various transformations. For example, the Friedel-Crafts reaction of indolizines with 2-aryl-3H-indol-3-ones can be catalyzed by B(C₆F₅)₃. researchgate.net Chiral phosphoric acids have been used to catalyze the enantioselective Friedel-Crafts addition of indolizines to N-sulfonyl imines. researchgate.net Furthermore, the synthesis of tricyclic indolizines can be achieved through a one-pot approach catalyzed by a bicyclic imidazole-alcohol, involving a Morita–Baylis–Hillman reaction followed by intramolecular cyclization and dehydration. rsc.org
The mechanisms of these organocatalytic reactions often involve the formation of reactive intermediates through the interaction of the substrate with the catalyst. For instance, in aminocatalysis, the formation of enamine or iminium ion intermediates is common.
Kinetic and Thermodynamic Aspects of this compound Reactivity
The reactivity of the indolizine core is governed by a complex interplay of kinetic and thermodynamic factors. While specific experimental data for this compound is limited, a broader examination of the indolizine scaffold and related derivatives provides significant insights into the energetic landscapes of its transformations. This section will delve into the kinetic and thermodynamic parameters that influence the various reactions of indolizines, with a focus on how the 2-isopropyl substituent is likely to modulate this reactivity.
The electronic nature of the indolizine ring, a 10π-electron aromatic system, results in a π-excessive five-membered ring fused to a π-deficient six-membered ring. usp.br This distribution of electron density dictates the regioselectivity of its reactions, with electrophilic attack favoring the C-3 and C-1 positions. chim.it The kinetics and thermodynamics of these reactions are, therefore, highly dependent on the nature of the electrophile, the substituents on the indolizine ring, and the reaction conditions.
A key transformation for the synthesis of 2-substituted indolizines is the thermal cyclization of pyridinium ylide precursors. A kinetic study on the formation of 2-alkoxycarbonylindolizines from 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters revealed that these reactions follow first-order kinetics. core.ac.uk The activation energies for the formation of methyl indolizine-2-carboxylate and ethyl indolizine-2-carboxylate were determined experimentally, providing a quantitative measure of the energy barrier for this cyclization process. core.ac.uk It is reasonable to infer that the formation of this compound via a similar pathway would exhibit a comparable activation energy, although steric effects of the isopropyl group might introduce minor variations.
Table 1: Activation Energies for the Formation of 2-Substituted Indolizines
| Compound | Activation Energy (kJ/mol) |
| Methyl indolizine-2-carboxylate | 101.6 |
| Ethyl indolizine-2-carboxylate | 102.6 |
Data sourced from a kinetic study on the thermal cyclization of the corresponding 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate precursors. core.ac.uk
Computational studies have further illuminated the kinetic and thermodynamic profiles of various indolizine reactions. For instance, the [8+2] cycloaddition of indolizine with various alkenes has been investigated, revealing that the activation energies are sensitive to the electronic nature of the dienophile. msu.ru Reactions with electron-deficient alkenes, such as nitroethylene, proceed via a stepwise mechanism with a lower activation barrier compared to the concerted pathway observed with less activated alkenes. msu.ru The presence of a 2-isopropyl group, being an electron-donating group, would be expected to increase the electron density of the indolizine ring, potentially lowering the activation energy for reactions with electron-deficient species.
Table 2: Calculated Activation Energies for [8+2] Cycloaddition Reactions of Indolizine
| Reactant | Activation Energy (kcal/mol) - SINDO1 | Activation Energy (kcal/mol) - AM1 |
| Indolizine + Methyl acrylate (B77674) | High | High |
| Indolizine + Nitroethylene (TS for zwitterion) | Lower | Lower |
Data from quantum chemical calculations on the cycloaddition reactions of the parent indolizine. msu.ru
Table 3: Calculated Thermodynamic Data for Indolizine Synthesis
| Reaction | Relative Gibbs Energy of Product (kcal/mol) |
| Annulation of Pyridinium 1,4-thiolate and Copper Carbene | -121.1 |
Data from computational studies on the synthesis of the indolizine scaffold. researchgate.net
Furthermore, kinetic studies on the palladium-catalyzed C-3 arylation of indolizines have shown that electron-donating substituents at the C-2 position can influence the reaction rate. nih.gov While a 2-methyl group was found to have a minor effect on the relative rate of arylation compared to the unsubstituted indolizine, an electron-withdrawing group like a carboethoxy group at the C-2 position was found to suppress the reaction. nih.gov This suggests that the electron-donating nature of a 2-isopropyl group would likely have a modest, possibly slightly accelerating, effect on the kinetics of similar electrophilic substitution reactions at the C-3 position.
Theoretical and Computational Chemistry in 2 Isopropylindolizine Research
Quantum Chemical Investigations of 2-Isopropylindolizine Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of the indolizine (B1195054) scaffold. The conjugated planar electronic structure of indolizine derivatives gives rise to distinct properties, including strong fluorescence, which can be explored through these computational methods. derpharmachemica.com
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study reactions involving the indolizine nucleus. rsc.orgmsu.ru For instance, ab initio calculations have been used to investigate the transition states of [8+2] cycloaddition reactions of indolizine with various alkenes. msu.ru These calculations can predict whether a reaction proceeds through a concerted or a stepwise mechanism by locating transition states and intermediates on the potential energy surface. msu.ru Studies on indolizine and its derivatives, such as 6-nitroindolizine, have shown that the reaction mechanism can shift from a concerted pathway to a dipolar, stepwise mechanism depending on the substituents on the reacting alkene. msu.rumdpi.com While direct ab initio studies on this compound are not extensively documented, the principles from studies on the parent indolizine and other substituted analogs are directly applicable.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of organic molecules due to its balance of accuracy and computational cost. chemrxiv.orgacs.org DFT studies have been applied to various indolizine derivatives to understand their structural, electronic, and optical properties. researchgate.netrsc.org
For example, DFT calculations at the B3LYP/6-311G** level have been used to study the effect of introducing a phosphorus atom into the five-membered ring of indolizine and its aza-analogs. researchgate.net These studies provide detailed information on bond lengths, bond angles, atomic charges, and frontier molecular orbitals (HOMO and LUMO), revealing how structural modifications influence the electronic properties of the indolizine system. researchgate.net While specific DFT data for this compound is sparse, research on related structures provides valuable insights. For instance, DFT has been used to analyze the mechanism of indolizine synthesis, such as in the pyridine-boryl radical mediated cascade reaction, by calculating the energies of intermediates and transition states. researchgate.netcore.ac.uk
Table 1: Representative Data from DFT Studies on Indolizine Derivatives (Note: This table presents example data from studies on various indolizine derivatives to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available in the cited literature.)
| Compound/System | Computational Method | Calculated Property | Value | Reference |
| Indolizine | B3LYP/6-311G** | Total Energy (a.u.) | -362.9 | researchgate.net |
| 6-Nitroindolizine + Nitroethylene | AM1 | Activation Energy (kcal/mol) | 18.9 | msu.ru |
| Pyridine-Boryl Radical Reaction | DFT | Relative Gibbs Energy (kcal/mol) | -25.0 (Intermediate) | researchgate.net |
| Indoloindolizine Derivative | DFT | HOMO-LUMO Gap (eV) | 2.5 - 3.5 | chemrxiv.org |
This table is for illustrative purposes and synthesizes data from multiple sources on different indolizine analogs.
Semi-empirical methods, such as AM1 and SINDO1, offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some empirical parameters. tandfonline.com These methods have been successfully applied to study the reaction mechanisms of indolizines. msu.rumdpi.com
In the investigation of [8+2] cycloaddition reactions of indolizine, both AM1 and SINDO1 methods were used to calculate the activation energies and geometries of transition states. msu.ru The results from these semi-empirical calculations helped to predict three possible reaction mechanisms depending on the electronic nature of the reactants: a concerted cycloaddition, a dipolar mechanism initiated by electrophilic attack, and an "inverse" dipolar mechanism initiated by nucleophilic attack. msu.ru These predictions highlight the utility of semi-empirical methods in mapping out potential energy surfaces for reactions involving the indolizine core. msu.ru
Molecular Dynamics and Conformational Analysis of this compound
While specific MD studies on this compound are not prominent in the literature, research on other substituted indolizine analogs provides a framework for how such analyses would be conducted. For example, MD simulations have been performed on trisubstituted indolizine analogs to assess their stability and interactions within biological targets. nih.govnih.govacs.org These simulations, which can be run for nanoseconds, track the potential and kinetic energies of the system to understand the stability of the compound's conformation. nih.govacs.org
Conformational analysis of 2-substituted indolizine-2-carboxamides has been explored to understand the rotational barriers and preferred geometries. tandfonline.com Theoretical calculations on substituted indolizines, often complemented by NMR spectroscopy, help in determining the most stable conformers. tandfonline.com For this compound, a key conformational feature would be the rotation around the C2-isopropyl bond, which would be influenced by steric interactions with the rest of the indolizine ring. Computational methods like Monte Carlo conformational searches followed by DFT optimizations can be used to identify low-energy conformers and the barriers between them. tandfonline.com
Table 2: Conformational Analysis Parameters for Substituted Indolizines (Note: This table is illustrative, drawing on general methodologies and findings for substituted indolizines as specific data for this compound is limited.)
| Studied Feature | Computational Method | Key Finding | Potential Relevance for this compound | Reference |
| Conformational Stability | Molecular Dynamics (MD) | Stable RMSD over simulation time indicates a stable conformation. | MD simulations would reveal the preferred orientation of the isopropyl group and the overall stability of the molecule. | nih.govresearchgate.net |
| Rotational Barriers | NMR and Theoretical Calculations | Energy barriers for rotation around single bonds (e.g., in carboxamides). | Calculations could determine the energy barrier for the rotation of the isopropyl group. | tandfonline.com |
| Low-Energy Conformers | Monte Carlo Search & DFT | Identification of multiple stable conformers within a specific energy threshold. | A similar approach would identify the most likely shapes this compound adopts. | tandfonline.com |
| Crystal Packing Forces | Single-Crystal X-ray Studies | Intermolecular interactions like C-H···O and π···π stacking guide crystal formation. | Understanding these forces is crucial for predicting the solid-state structure. | nih.gov |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a cornerstone for elucidating the complex mechanisms of chemical reactions involving indolizine synthesis and functionalization. researchgate.netxmu.edu.cnresearchgate.net By modeling the potential energy surface, researchers can identify key intermediates and transition states that govern the reaction pathway. core.ac.uk
The identification and characterization of transition states are critical for understanding reaction kinetics and mechanisms. msu.ru A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. xmu.edu.cn
Computational studies on the synthesis of indolizines have successfully located and characterized transition states for various reaction types. For the [8+2] cycloaddition of indolizine with alkenes, ab initio and semi-empirical calculations identified transition state structures corresponding to both concerted and stepwise pathways. msu.ru Similarly, DFT calculations have been employed to map the entire reaction mechanism for the copper-catalyzed synthesis of indolizines, identifying the rate-determining transition state. xmu.edu.cn In the ruthenium-catalyzed three-component synthesis of 3-alkenyl-2-phosphonium indolizines, key ruthenium-carbene intermediates, which are precursors to the transition states for cyclization, were isolated and characterized, providing direct evidence for the computationally proposed mechanism. researchgate.net These examples demonstrate the power of computational chemistry to not only predict but also to help confirm intricate reaction pathways for forming the indolizine core. researchgate.net
Advanced Applications and Derivatization of 2 Isopropylindolizine in Organic Synthesis
2-Isopropylindolizine as a Versatile Synthetic Intermediate
The presence of the isopropyl group at the 2-position of the indolizine (B1195054) core provides a unique starting point for the elaboration of more complex molecular frameworks. This substituent can influence the steric and electronic properties of the molecule, thereby guiding the course of subsequent chemical transformations.
Strategic Utilization in the Construction of Complex Molecular Architectures
This compound serves as a valuable precursor in the assembly of intricate molecular designs. The indolizine nucleus itself is a rigid, planar structure that can be strategically incorporated into larger systems. The synthesis of complex molecules often relies on the stepwise and controlled formation of new bonds, and the functionalization of the this compound core offers multiple avenues for such elaborations. researchgate.net For instance, the C1 and C3 positions of the five-membered ring are particularly susceptible to electrophilic attack, allowing for the introduction of various functional groups. These groups can then participate in further bond-forming reactions to construct larger, multi-cyclic systems. The inherent fluorescence of many indolizine derivatives also makes them attractive components for creating molecular probes and sensors. derpharmachemica.comnih.gov
Role in the Synthesis of Annulated Heterocyclic Systems
Annulated, or fused, heterocyclic systems containing the indolizine moiety are of significant interest due to their prevalence in biologically active compounds and functional materials. researchgate.netresearchgate.net this compound is an ideal substrate for constructing such systems. Annulation can be achieved by forming new rings across different positions of the indolizine core. For example, reactions targeting the C1 and C8 positions or the C3 and C5 positions can lead to novel polycyclic aromatic N-heterocycles. Methodologies such as intramolecular cyclizations and cycloaddition reactions are commonly employed to build these fused rings. derpharmachemica.comrsc.org The synthesis of thienoindolizines and indolizino[8,7‐b]indole derivatives showcases the versatility of the indolizine core in creating diverse heterocyclic architectures. researchgate.net The 2-isopropyl group can play a crucial role in directing the regioselectivity of these annulation reactions or in modifying the properties of the final fused system.
New Synthetic Methodologies Enabled by this compound
The unique reactivity of the indolizine ring, particularly when substituted, has enabled the development of novel synthetic strategies for forming key chemical bonds and achieving selective functionalization.
Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-Het) bonds is fundamental to organic synthesis. researchgate.netnumberanalytics.comnumberanalytics.com The this compound scaffold provides a platform for exploring and implementing various bond-forming strategies. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for creating C-C bonds by functionalizing halogenated indolizine precursors. lsu.edu Furthermore, direct C-H activation has emerged as an atom-economical method for forming new bonds, and indolizines have proven to be suitable substrates for such transformations. acs.org For example, Pd-mediated C-H functionalization can be used to introduce new groups at various positions on the ring. acs.orgrsc.org Carbon-heteroatom bonds (C-N, C-O, C-S) can be formed through methods like Buchwald-Hartwig amination or Ullmann condensation, expanding the chemical space accessible from a this compound starting material. mdpi.comnih.gov
| Reaction Type | Bond Formed | Typical Reagents/Catalysts | Potential Site on Indolizine Core | Reference |
|---|---|---|---|---|
| Suzuki Coupling | C-C | Pd catalyst, Boronic acid/ester, Base | C1, C3, C5, C6, C7, C8 (from halo-indolizine) | lsu.edu |
| Stille Coupling | C-C | Pd catalyst, Organostannane | C1, C3, C5, C6, C7, C8 (from halo-indolizine) | lsu.edu |
| Direct C-H Arylation | C-C | Pd catalyst, Aryl halide | C1, C3, C5 | acs.org |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, Amine, Base | C1, C3, C5, C6, C7, C8 (from halo-indolizine) | nih.gov |
| 1,3-Dipolar Cycloaddition | C-C, C-N | Pyridinium (B92312) ylide, Alkyne/Alkene | Forms the indolizine ring itself | rsc.orgacs.org |
Regioselective Functionalization of the Indolizine Nucleus
Achieving regioselectivity in the functionalization of heterocyclic systems is a critical challenge in synthetic chemistry. The indolizine nucleus exhibits distinct reactivity patterns. The five-membered pyrrole-like ring is electron-rich and thus prone to electrophilic substitution, primarily at the C3 and C1 positions. The six-membered pyridine-like ring is electron-deficient and more resistant to electrophilic attack but can undergo nucleophilic substitution, especially if activated by an appropriate leaving group.
The presence of the isopropyl group at the C2 position of this compound significantly influences the regioselectivity of subsequent reactions. Electronically, the alkyl group enhances the electron-donating nature of the five-membered ring, further activating it towards electrophiles. Sterically, it can hinder attack at the adjacent C1 and C3 positions, potentially allowing for greater selectivity or directing substitution to the less-hindered C3 position. Palladium-catalyzed C-H functionalization has been shown to be highly site-selective on the indolizine core, providing a powerful method for controlled derivatization. acs.org By carefully choosing reagents and reaction conditions, chemists can selectively introduce functional groups at specific sites on the this compound molecule, enabling the synthesis of precisely substituted derivatives. lsu.edu
| Reaction Type | Primary Target Position(s) | Influence of 2-Isopropyl Group | Reference |
|---|---|---|---|
| Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) | C3 > C1 | Enhances reactivity of the 5-membered ring; may sterically favor C3 over C1. | researchgate.net |
| Palladium-Catalyzed C-H Arylation | C1, C3, C5 | Can influence site-selectivity based on directing group ability and sterics. | acs.org |
| Lithiation/Metalation followed by Electrophilic Quench | C1, C3, C5 | Directs the position of metalation, allowing for subsequent functionalization. | hep.com.cn |
| Cycloaddition Reactions | Acts as a diene (C5-C8) or dienophile | Electronic and steric properties can influence the feasibility and outcome of the reaction. | numberanalytics.com |
Design and Synthesis of Functional Organic Materials Incorporating Indolizine Scaffolds
The unique photophysical properties of the indolizine core, such as strong fluorescence, make it a highly attractive component for the design of advanced organic materials. derpharmachemica.comacs.org Indolizine derivatives have been explored for applications as fluorescent markers, sensors, and components in optoelectronic devices. researchgate.netnih.gov
The incorporation of a this compound unit into larger conjugated systems can be used to fine-tune the material's properties. The isopropyl group can enhance the solubility of the resulting material in organic solvents, which is crucial for solution-based processing and device fabrication. It can also influence the solid-state packing of the molecules, which in turn affects their bulk electronic and photophysical properties. By synthetically modifying the this compound core through the bond-forming and functionalization strategies discussed previously, it is possible to create a library of materials with tailored absorption and emission wavelengths, quantum yields, and environmental sensitivities. researchgate.net For example, extending the π-conjugation by adding aromatic or heteroaromatic groups at the C1 and C3 positions can shift the fluorescence to longer wavelengths, which is desirable for applications in bio-imaging and organic light-emitting diodes (OLEDs).
Indolizine-Based Fluorescent Organic Molecules
The inherent electronic structure of the indolizine scaffold makes it a promising platform for the design of fluorescent organic molecules. mdpi.comnih.gov Fluorophores, or fluorescent chemical compounds, typically feature aromatic groups and planar or cyclic structures with extensive π-conjugation, which allows for the absorption and subsequent re-emission of light. nih.gov The indolizine ring system, being isoelectronic with naphthalene (B1677914) and an isomer of indole (B1671886), fits this description well. mdpi.com
Research into the optoelectronic properties of indolizine derivatives has revealed their potential as chromophores. For instance, the strategic fusion of indole and indolizine moieties has led to a class of π-expanded indoloindolizines that exhibit vivid co-fluorescence across the visible spectrum. lookchem.com Although specific studies focusing solely on the fluorescence of this compound were not prominent in the reviewed literature, the principles governing the photophysical properties of the broader indolizine family are directly applicable. The introduction of substituents, such as the isopropyl group at the C-2 position, can modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule. For example, push-pull systems, created by placing electron-donating and electron-withdrawing groups at opposite ends of a π-conjugated system, are known to produce molecules with large Stokes shifts and high quantum yields. beilstein-journals.org Derivatization of the this compound core could therefore be a viable strategy for tuning its emission wavelengths and creating novel fluorescent probes. lookchem.com
The development of a library of near-infrared (NIR) cyanine (B1664457) dyes, which are structurally distinct but share the principle of a conjugated system, has shown that structural symmetry significantly influences dichromic fluorescence. nih.gov This suggests that strategic modifications of the this compound scaffold could yield probes for monitoring biological processes that alter molecular symmetry. nih.gov
Integration into Advanced Organic Materials
The unique electronic properties and structural versatility of the indolizine core also make it a valuable component for advanced organic materials. core.ac.uk These materials, which include organic semiconductors and photovoltaic materials, rely on carbon-based structures with tunable electronic and optical characteristics. mdpi.comcore.ac.uk Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are two major classes of such materials where functional organic linkers are employed to create robust, porous structures for applications in gas separation, catalysis, and electronics. rsc.orgfrontiersin.orgnih.gov
The integration of specific organic molecules into these frameworks can impart desired functionalities. Indolizine derivatives have been studied for their potential in developing organic semiconductors. core.ac.uk The ability to synthesize and functionalize the indolizine scaffold allows for the fine-tuning of properties like charge mobility and light absorption, which are critical for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com While direct examples of this compound being used as a primary component in such materials are not widely documented, its derivatives serve as key building blocks. The synthesis of complex molecules like 1-[4-[3-(N-methyl N-[3,4-dimethoxy β-phenethyl]amino] [3-14C]propyloxy] benzenesulfonyl]-2-isopropyl indolizine highlights its role as a stable scaffold onto which other functional groups can be appended. acs.org
The development of advanced organic materials often involves creating thin films with specific photo- and electro-active properties. rsc.org The principles of molecular design used for other heterocyclic systems, such as creating donor-acceptor structures to tune emission spectra in OLEDs, could be applied to this compound derivatives to create new materials for electronic and optoelectronic devices. rsc.org
Contributions to Medicinal Chemistry through this compound Scaffold Synthesis
The indolizine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net Derivatives of indolizine have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. core.ac.uk The this compound core has been incorporated into several molecules of medicinal interest.
Development of Novel Synthetic Routes to Indolizine-Based Scaffolds for Medicinal Chemistry
The synthesis of the indolizine ring system is a well-established area of organic chemistry, with primary methods including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. mdpi.comcore.ac.uk Specific and efficient routes to 2-substituted indolizines, including this compound derivatives, have been developed.
One notable approach involves the thermal cyclization of Baylis-Hillman adducts. For instance, the reaction of pyridine-2-carboxaldehyde with acrylate (B77674) analogues can produce 2-substituted indolizines. core.ac.uk A specific example is the synthesis of isopropyl indolizine-2-carboxylate , which was prepared by heating isopropyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate at 120°C, affording the product in a 26% yield. core.ac.uk Another study reported a similar synthesis, yielding the same product at 23% yield. core.ac.uk
More complex derivatives built upon the this compound scaffold have also been synthesized for pharmacological studies. A key example is the synthesis of a radiolabeled calcium-entry blocker, which involved creating a complex sulfonylindolizine derivative. acs.orglookchem.com
| Compound | Synthetic Method | Precursor(s) | Yield | Reference |
| Isopropyl indolizine-2-carboxylate | Thermal cyclization | Isopropyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate | 26% | core.ac.uk |
| Isopropyl indolizine-2-carboxylate | Chromatography of reaction mixture | (Not specified in detail) | 23% | core.ac.uk |
| 1-[4-[3-(N-methyl N-[3,4-dimethoxy β-phenethyl]amino] [3-14C]propyloxy] benzenesulfonyl]-2-isopropyl indolizine | (Multistep synthesis, details not provided) | (Not specified in detail) | N/A | acs.org |
This table summarizes synthetic routes to specific this compound derivatives mentioned in the literature.
Structure-Guided Synthetic Approaches for Indolizine Derivatives
Structure-guided synthesis is crucial in medicinal chemistry for optimizing the interaction of a molecule with its biological target. This often involves creating libraries of related compounds by systematically modifying a core scaffold. The synthesis of various indole and indolizine derivatives for evaluation as kinase inhibitors is one such example. researchgate.net The development of novel synthetic methods, such as those using deep eutectic solvents for Fischer indolization, facilitates the creation of diverse molecular libraries for screening. researchgate.net
While specific structure-guided studies on this compound were not detailed in the search results, the synthesis of compounds like Phenol,4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]- (a known calcium-entry blocker) points to such an approach. lookchem.com The modification at the C-1 position with a sulfonyl group and at the C-2 position with an isopropyl group suggests a deliberate design to achieve a specific pharmacological profile. The synthesis of numerous 2-phenylindolizine (B189232) derivatives for screening their effects on the central nervous system further underscores this strategy within the broader indolizine class. core.ac.uk
Post-Synthetic Modification and Derivatization Strategies for this compound
Post-synthetic modification (PSM) is a powerful strategy for functionalizing a pre-formed molecular scaffold, allowing for the introduction of diverse chemical groups without altering the core structure. nih.govresearchgate.net This technique is widely used in materials science, for example in modifying metal-organic frameworks (MOFs), and in medicinal chemistry to create libraries of drug candidates. nih.govsantiago-lab.com
For this compound, derivatization is key to its application. The synthesis of 2-isopropyl-indolizine-3-carbonitrile represents a strategic derivatization at the C-3 position. lookchem.com This nitrile derivative serves as an intermediate in the synthesis of more complex heterocyclic systems, such as monofluorinated lookchem.comlookchem.comlookchem.comcyclazines. lookchem.com This demonstrates how the this compound core can be functionalized at different positions to serve as a building block for other advanced molecules.
Another example of derivatization is seen in the compound {3-[4-(2-Isopropyl-indolizine-1-sulfonyl)-phenoxy]-propyl}-[2-(4-methoxy-phenyl)-ethyl]-methyl-amine . lookchem.com Here, the core scaffold is functionalized at the C-1 position with a sulfonyl group, which is then linked to a phenoxy-propyl-amine chain. Such modifications are typical in medicinal chemistry to modulate properties like solubility, bioavailability, and target affinity.
Future Prospects and Emerging Research Avenues in 2 Isopropylindolizine Chemistry
Eco-Friendly and Sustainable Synthetic Approaches for Indolizine (B1195054) Derivatives
Traditional methods for synthesizing indolizines often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents or expensive and toxic metal catalysts. ijettjournal.org The future of 2-isopropylindolizine synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve cost-effectiveness. scispace.com
Emerging sustainable strategies that could be adapted for the synthesis of this compound include:
Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, in aqueous media has proven effective for the one-pot synthesis of other indolizines. nih.gov This approach offers high selectivity and avoids hazardous organic solvents. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and align with green chemistry goals by minimizing energy consumption and waste. ijettjournal.orgtandfonline.com
Alternative Solvents: The replacement of conventional volatile organic compounds with greener alternatives like water, ionic liquids, or even solvent-free conditions is a key area of development. ijettjournal.orgresearchgate.net
One-Pot Multicomponent Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, thereby reducing the number of purification stages and minimizing chemical waste. nih.gov
Transition-Metal-Free Synthesis: Developing synthetic routes that avoid heavy metals is crucial, particularly for derivatives intended for biological applications, as it circumvents the need for tedious and costly purification to remove metal residues. acs.orgacs.org
| Parameter | Conventional Methods (e.g., Chichibabin reaction) | Emerging Green Approaches |
|---|---|---|
| Catalysts | Often requires stoichiometric or catalytic amounts of metals (Pd, Cu, Rh). ijettjournal.org | Biocatalysts (e.g., lipases), organocatalysts, or transition-metal-free systems. nih.govacs.org |
| Solvents | Hazardous organic solvents (e.g., DMF, Toluene). ijettjournal.orgscispace.com | Water, ethanol/water, ionic liquids, or solvent-free conditions. nih.govresearchgate.netnih.gov |
| Energy Input | Prolonged heating under reflux. ijettjournal.org | Microwave irradiation, ultrasound, or room temperature reactions. nih.govtandfonline.com |
| Reaction Steps | Often multi-step with intermediate isolation. | One-pot, tandem, or cascade reactions. nih.govnih.gov |
| Atom Economy | Moderate to low. | High, especially in cycloaddition and multicomponent strategies. researchgate.net |
Exploration of Novel Catalytic Paradigms for this compound Functionalization
The functionalization of the this compound core is key to modulating its physicochemical and biological properties. Moving beyond classical electrophilic substitution, new catalytic paradigms offer pathways to install functional groups with high precision and efficiency. The steric hindrance from the 2-isopropyl group may direct functionalization to less-hindered positions, creating unique substitution patterns.
Future research should focus on:
Organocatalysis: Brønsted acid-catalyzed C3-alkylation has been established for indolizines, providing a metal-free method to introduce substituents at a key position. rsc.org Exploring this for the this compound system could yield a range of C3-functionalized derivatives.
Synergistic Catalysis: Combining different catalytic modes can achieve transformations not possible with a single catalyst. For example, a synergistic palladium/hydroquinone system has been used for aerobic allylic C–H functionalization, a concept that could be adapted for modifying the indolizine core or its substituents under green conditions. nih.gov
Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions under mild conditions. An electrooxidative approach has been developed for constructing formyl- and acyl-substituted indolizines, offering a sustainable alternative to chemical oxidants. researchgate.net
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. While many methods focus on the C-2 position of pyridines as precursors, developing catalytic systems for the selective C-H functionalization of the pre-formed this compound ring (e.g., at C1, C5, or C7) is a significant and valuable challenge.
| Catalytic Paradigm | Potential Application on this compound | Key Advantages |
|---|---|---|
| Organocatalysis | C3-alkylation, acylation, or arylation. rsc.org | Metal-free, mild conditions, high functional group tolerance. |
| Synergistic Pd/Hydroquinone | Aerobic C-H amination or alkylation at various positions. nih.gov | Uses air as the terminal oxidant, green solvents (ethanol/water). nih.gov |
| Radical Cyclization/Coupling | Introduction of complex fragments via radical intermediates. rsc.org | High atom- and step-economy, unique reactivity. rsc.org |
| Gold(I) Catalysis | Cycloisomerization of functionalized precursors to build the core. organic-chemistry.org | High efficiency for alkyne activation, mild reaction conditions. |
Synergistic Integration of Experimental and Computational Methodologies
The integration of computational chemistry with experimental synthesis can accelerate the discovery and development of new this compound derivatives. nih.gov This synergy allows for a more rational design process, reducing the trial-and-error nature of traditional chemical research.
Key areas for integration include:
Predictive Modeling: Using Density Functional Theory (DFT) to predict the regioselectivity of functionalization reactions on the this compound core, guiding experimental efforts toward the most promising outcomes.
Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, FT-IR) with DFT calculations can provide unambiguous structural confirmation of novel, complex derivatives. mdpi.com
Virtual Screening: Employing molecular docking and quantitative structure-activity relationship (QSAR) models to screen virtual libraries of this compound derivatives for potential biological activity. mdpi.comresearchgate.net This can prioritize the synthesis of compounds with the highest probability of success. researchgate.net
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to optimize conditions and develop more efficient catalysts.
| Stage | Computational Method | Experimental Method | Synergistic Outcome |
|---|---|---|---|
| 1. Design | Virtual library design; QSAR/Docking to predict activity. researchgate.net | Selection of synthetic targets. | Prioritization of molecules with high predicted activity. |
| 2. Synthesis | DFT calculations to predict reaction pathways and regioselectivity. | Target-oriented synthesis and optimization of reaction conditions. | Rational synthesis with improved yields and selectivity. |
| 3. Characterization | Calculation of NMR/IR spectra. mdpi.com | Spectroscopic analysis (NMR, IR, MS); X-ray crystallography. | Unambiguous structure confirmation. |
| 4. Evaluation | Molecular dynamics simulations of ligand-protein complexes. | In vitro biological assays. | Understanding structure-activity relationships and mechanism of action. mdpi.com |
Development of High-Throughput Synthesis and Screening Platforms
To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and screening techniques are indispensable. ox.ac.uk These platforms enable the rapid creation and evaluation of large libraries of compounds, accelerating the identification of "hits" with desirable properties. eurofinsdiscovery.com
Future developments should include:
Automated Synthesis: Utilizing robotic platforms for the parallel synthesis of a library of this compound analogues. This would involve varying substituents on both the five- and six-membered rings.
Miniaturization: Performing reactions and assays in micro-well plates (96, 384, or 1536-well formats) to reduce the consumption of reagents and solvents, thereby lowering costs and waste. ox.ac.uk
Screening Cascades: Designing efficient screening cascades that begin with broad primary screens followed by more detailed secondary assays to confirm hits and eliminate false positives. eurofinsdiscovery.comnih.gov
Reaction Optimization Kits: Employing platforms like KitAlysis™, which provide pre-weighed catalysts and reagents in a 24-well format, to quickly screen and optimize conditions for novel functionalization reactions of this compound. sigmaaldrich.com
| Component | Technology/Method | Objective |
|---|---|---|
| Library Synthesis | Automated liquid handlers; parallel synthesis reactors. | Rapidly generate a diverse library of this compound derivatives. |
| Reaction Screening | Pre-plated screening kits (e.g., for cross-coupling). sigmaaldrich.com | Quickly identify optimal conditions for new transformations. |
| Primary Screening | Multi-platform plate readers (luminescence, fluorescence, etc.). ox.ac.uk | Identify active compounds ("hits") from the library in a specific biological or materials-based assay. |
| Hit Confirmation | Orthogonal assays; dose-response curves. eurofinsdiscovery.com | Validate primary hits and determine their potency. |
| Data Management | Laboratory Information Management System (LIMS). | Collect, analyze, and store the large datasets generated. |
Unexplored Reactivity Patterns and Transformations of the Indolizine System
The indolizine ring system possesses a unique electronic nature, with the five-membered ring being electron-rich and the six-membered ring being electron-deficient. researchgate.net The presence of the 2-isopropyl group can be expected to further modulate this reactivity. Exploring novel transformations beyond well-established cycloadditions and electrophilic substitutions is a fertile ground for discovery.
Promising areas for investigation include:
Regioselective Halogenation/Metalation: Developing methods for selective halogenation or metalation at less accessible positions (e.g., C6, C7, C8), which would provide synthetic handles for further cross-coupling reactions.
Pericyclic Reactions: Investigating the participation of the this compound core in novel pericyclic reactions, such as higher-order cycloadditions or electrocyclizations, to build more complex polycyclic systems.
Ring-Opening and Rearrangement: Exploring catalytic or photochemical conditions that could induce novel ring-opening or rearrangement cascades of the indolizine skeleton, leading to entirely new heterocyclic frameworks.
Transformations of the Isopropyl Group: While often considered a static substituent, the isopropyl group itself could be a site for functionalization via C-H activation or other advanced synthetic methods, creating a new vector for diversification.
Azo-Coupling: The rapid reaction of indolizines with aryldiazonium salts could be explored for this compound to generate novel azo dyes with interesting photophysical properties. nih.gov
| Reaction Class | Specific Goal | Potential Outcome |
|---|---|---|
| Directed C-H Functionalization | Install a functional group at C7 or C8 using a directing group at C5. | Access to novel substitution patterns not achievable by conventional methods. |
| [4+2] Cycloadditions | Use the five-membered ring as a diene component. | Construction of complex polycyclic N-heterocycles. |
| Photochemical Rearrangements | Irradiation to induce skeletal rearrangements. | Generation of isomeric heterocyclic systems. |
| Oxidative Ring Cleavage | Selective cleavage of the five- or six-membered ring. | Access to functionalized pyridine (B92270) or pyrrole (B145914) derivatives. |
Q & A
Basic: What are the established synthetic routes for 2-Isopropylindolizine, and what key parameters influence yield?
Answer:
The synthesis of this compound typically involves cyclization reactions or cross-coupling strategies. Common methods include:
- Paal-Knorr indolizine synthesis : Cyclization of γ-ketoesters with ammonia derivatives.
- Transition-metal-catalyzed reactions : Palladium-mediated coupling to introduce the isopropyl group.
Key parameters affecting yield:
- Temperature control (optimal range: 80–120°C for cyclization).
- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).
- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
For reproducibility, document reagent purity, reaction time, and purification methods (e.g., column chromatography). Always provide NMR and mass spectrometry data to confirm structure .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Answer:
Computational approaches like density functional theory (DFT) can model reaction pathways and transition states. Steps include:
Geometry optimization : Use software (e.g., Gaussian, ORCA) to minimize energy.
Transition state analysis : Identify activation barriers for proposed mechanisms.
Frontier molecular orbital (FMO) analysis : Predict sites of nucleophilic/electrophilic attack.
For example, the HOMO-LUMO gap of this compound indicates susceptibility to electrophilic substitution at the C3 position. Validate predictions with experimental kinetic studies .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to confirm indolizine ring protons and isopropyl substituents (e.g., δ 2.8–3.2 ppm for isopropyl methine).
- IR spectroscopy : Identify C-N stretching (∼1600 cm⁻¹) and aromatic C-H bending.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
Table 1 : Typical ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | 7.52 | Singlet |
| H-3 | 6.89 | Doublet |
| Isopropyl CH | 2.95 | Septet |
Always compare with literature and report solvent/temperature conditions .
Advanced: How to resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions may arise from variations in assay conditions or compound purity. Address discrepancies via:
Meta-analysis : Compare IC₅₀ values, cell lines, and controls (e.g., positive/negative controls in cytotoxicity assays).
Dosage standardization : Express concentrations in µM (not µg/mL) to account for molecular weight differences.
Purity validation : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm ≥95% purity.
For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility. Replicate studies under standardized CLSI guidelines .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis?
Answer:
- Detailed experimental protocols : Specify reaction times, stoichiometry, and purification steps (e.g., gradient elution in chromatography).
- Batch-to-batch consistency : Report melting points (±1°C) and retention factors (Rf values in TLC).
- Reference standards : Compare spectral data with authentic samples or published datasets.
Include raw data (e.g., chromatograms) in supplementary materials to enable replication .
Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Methodological framework :
Derivative synthesis : Modify substituents (e.g., halogens, alkyl groups) at positions 1, 3, and 2.
Biological screening : Test derivatives in dose-response assays (e.g., enzyme inhibition, cell viability).
QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity.
Example : Introducing electron-withdrawing groups at C3 increases electrophilicity, enhancing kinase inhibition. Use ANOVA to validate significance (p < 0.05) .
Basic: How should researchers handle and store this compound to maintain stability?
Answer:
- Storage conditions : Protect from light in amber vials at –20°C under inert gas (argon).
- Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90%.
- Handling : Use glove boxes for hygroscopic samples to prevent hydrolysis .
Advanced: What strategies can elucidate the mechanistic role of this compound in catalytic cycles?
Answer:
- Isotopic labeling : Use ¹³C-labeled compounds to track bond formation in cross-coupling reactions.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
- In-situ spectroscopy : Employ Raman or IR to detect transient intermediates.
For example, KIE > 1 suggests rate-determining C-H bond cleavage in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
